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Compound of Interest

Compound Name:
5-Azaspiro[2.4]heptane-7-

carboxamide hydrochloride

Cat. No.: B13503113

Get Quote

Executive Summary
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a bicyclic heterocycle

characterized by a spiro-junction between a cyclopropane ring and a pyrrolidine ring. It serves

as a conformationally restricted amino acid pharmacophore. Unlike its regioisomer, the proline-

derived 6-carboxylic acid (a key intermediate in Ledipasvir synthesis), the 7-carboxamide

derivative places the functional group beta to the nitrogen atom, offering unique vector

alignment for drug-target interactions.
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Property Details

Chemical Name
5-Azaspiro[2.4]heptane-7-carboxamide

hydrochloride

Molecular Formula C₇H₁₃ClN₂O (Salt) / C₇H₁₂N₂O (Free Base)

Molecular Weight 176.64 g/mol (HCl salt)

Core Scaffold 5-Azaspiro[2.4]heptane

Key Functional Groups
Secondary amine (protonated), Primary amide,

Spiro-cyclopropane

Primary Application
Medicinal chemistry building block (HCV,

Quinolone antibiotics)

Molecular Architecture & Stereochemistry
The molecule is built upon the 5-azaspiro[2.4]heptane skeleton.[1][2][3] The rigidity of the spiro

linkage reduces the conformational entropy of the pyrrolidine ring, often enhancing the binding

affinity and metabolic stability of the final drug candidate.

Structural Numbering & Connectivity
Correct IUPAC numbering is critical for distinguishing this compound from the Ledipasvir

intermediate (6-substituted).

Positions 1–2: Cyclopropane methylene carbons.[4]

Position 3: Spiro quaternary carbon.

Position 5: Nitrogen atom (secondary amine).

Position 7: Chiral center bearing the carboxamide group.

Connectivity Path: The amide group is located at C7, which is adjacent to the spiro carbon (C3)

and beta to the nitrogen (N5). This contrasts with proline analogs where the carboxylate is at

C6 (alpha to nitrogen).
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Diagram: Structural Connectivity
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Caption: Connectivity map of 5-azaspiro[2.4]heptane-7-carboxamide. Note the amide

attachment at C7, adjacent to the spiro center.

Synthetic Methodology
The synthesis of the 7-substituted isomer typically diverges from the 6-substituted (proline)

route. A robust method involves the construction of the spiro system via cyclopropanation or

cyclization of linear precursors.

Synthesis Pathway (Acid to Amide)
The most direct route to the hydrochloride salt involves the conversion of the parent carboxylic

acid (CAS 2137944-58-0) or its ester.

Protocol:

Activation: The starting material, 5-azaspiro[2.4]heptane-7-carboxylic acid (N-protected, e.g.,

Boc), is dissolved in DMF.

Coupling: Reagents such as HATU or EDC/HOBt are added, followed by ammonium chloride

(source of NH₃) and a base (DIPEA).

Deprotection: The N-Boc intermediate is treated with 4M HCl in dioxane.

Salt Formation: The product precipitates as the hydrochloride salt.

Diagram: Synthetic Logic
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Start: N-Boc-5-azaspiro[2.4]
heptane-7-carboxylic acid

Activation (HATU/EDC)
+ NH4Cl (Ammonia source)

Intermediate:
N-Boc-7-carboxamide

Deprotection
(HCl / Dioxane)

Product:
5-Azaspiro[2.4]heptane-7-

carboxamide HCl

Click to download full resolution via product page

Caption: Standard synthetic workflow for converting the carboxylic acid precursor to the target

amide hydrochloride.

Analytical Characterization
To validate the structure and purity of the compound, the following analytical signatures are

used.

Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz):

Cyclopropane protons (C1, C2): Distinct multiplets in the high-field region (0.6 – 1.2 ppm).

The spiro-fusion creates a diastereotopic environment, often splitting these into four
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distinct signals.

Pyrrolidine protons (C4, C6): Multiplets between 3.0 – 3.6 ppm (adjacent to Nitrogen).

Methine proton (C7): A doublet of doublets (or multiplet) around 2.8 – 3.2 ppm, depending

on stereochemistry.

¹³C NMR:

Carbonyl (CONH₂): ~170–175 ppm.

Spiro Carbon (C3): Quaternary signal, typically 20–30 ppm.

Mass Spectrometry (LC-MS)[7]
Ionization: ESI+ (Electrospray Ionization).

Observed Mass: [M+H]⁺ = 141.1 m/z (Free base MW = 140.18).

Salt Verification: Presence of chloride ion can be confirmed via silver nitrate test or ion

chromatography.

Stability & Handling
Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic.

It must be stored in a desiccator.

Storage: -20°C is recommended for long-term stability to prevent hydrolysis of the amide or

degradation of the strained cyclopropane ring.

Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents

(hexane, ether).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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